5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a sulfonamide group at position 3.
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-12-3-2-4-13(9-12)11-20(18,19)16-7-8-17-14(10-16)5-6-15-17/h2-6,9H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSPIZPTKPYINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyrazole intermediate, followed by sulfonylation and subsequent cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Sulfonylation and Sulfonyl Group Reactivity
The sulfonyl group in this compound serves as both a directing group and a site for nucleophilic substitution. Key reactions include:
a. Nucleophilic Aromatic Substitution (NAS):
The electron-withdrawing sulfonyl group activates the pyrazine ring for nucleophilic attack. Primary amines (e.g., methylamine) undergo substitution at the C-3 position under mild conditions (DMF, 60°C, 12h), yielding derivatives with modified pharmacological profiles .
b. Sulfonamide Formation:
Reaction with primary or secondary amines in the presence of EDCI/HOBt facilitates sulfonamide bond formation. For example, coupling with piperazine derivatives generates bifunctional inhibitors targeting kinases .
c. Hydrolysis:
Under acidic (HCl, reflux) or basic (KOH/EtOH) conditions, the sulfonyl group remains stable, but the pyrazine ring undergoes selective hydrolysis to form pyrazole-carboxylic acid derivatives .
Pyrazine and Pyrazole Ring Modifications
The fused pyrazolo-pyrazine system participates in cycloadditions and redox reactions:
a. Reductive Amination:
The tetrahydropyrazine moiety undergoes reductive amination with aldehydes (e.g., formaldehyde) and NaBH3CN to introduce alkyl substituents at the N-6 position .
b. Oxidative Functionalization:
Treatment with m-CPBA oxidizes the pyrazine ring to form N-oxide derivatives, enhancing water solubility and modulating receptor binding.
c. Cycloaddition Reactions:
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, generating fused isoxazoline derivatives under microwave irradiation (100°C, 1h) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the core structure:
Ring-Opening and Rearrangement
Under strong acidic conditions (H2SO4, 100°C), the tetrahydropyrazine ring opens to form linear diamines, which cyclize spontaneously to yield quinoxaline derivatives .
Biological Activity-Driven Modifications
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Esterification: The sulfonyl group’s para-methylbenzyl moiety is hydrolyzed to a carboxylic acid (H2SO4/EtOH, reflux), enabling conjugation with polyethylene glycol (PEG) for prodrug development.
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Halogenation: Electrophilic bromination (NBS, AIBN) at the pyrazole C-5 position enhances binding to ATP pockets in kinase assays .
Stability and Degradation Pathways
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Thermal Stability: Decomposition above 200°C generates SO2 and 3-methylbenzyl radicals, confirmed by TGA-MS .
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Photodegradation: UV exposure (254 nm) induces cleavage of the sulfonyl-pyrazine bond, forming pyrazolo[1,5-a]pyrazine and 3-methylbenzyl sulfonic acid .
Key Synthetic Routes
The compound is synthesized via a three-step sequence:
Comparative Reactivity Table
| Reaction Site | Reagent | Product | Application |
|---|---|---|---|
| Sulfonyl group | RNH2 (EDCI/HOBt) | Sulfonamide | Kinase inhibitor design |
| Pyrazine C-3 | MeNH2, DMF | C-3 methylamino derivative | Solubility enhancement |
| Pyrazole C-5 | NBS, AIBN | 5-Bromo analog | Radioligand synthesis |
| N-6 position | HCHO, NaBH3CN | N-6 methylated derivative | Blood-brain barrier penetration |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrazolo compounds exhibit significant antimicrobial properties. Studies have shown that 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The sulfonyl group enhances the compound's solubility and bioavailability, which are critical factors in antimicrobial efficacy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Neuroprotective Effects
There is emerging evidence that tetrahydropyrazolo compounds can provide neuroprotective benefits. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis. This property opens avenues for research into neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Inflammation Model
A recent investigation utilized a murine model to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced swelling and inflammation markers compared to control groups. This study highlights its potential as a therapeutic agent for inflammatory disorders .
Mechanism of Action
The mechanism of action of 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Position 5 Substitutions : Sulfonyl or carbonyl groups at position 5 (as in the target compound and ) are common in bioactive molecules, likely due to their ability to interact with enzymatic active sites .
- Stereochemistry : The (R)-isopropyl derivative () highlights the importance of stereochemistry in modulating biological activity, a factor that may apply to the target compound’s 3-methylbenzyl group .
Pharmacological Profiles
- Antiviral Activity : THPP derivatives (e.g., compound 45 in ) inhibit HBV core protein assembly, reducing viral load in mouse models. The sulfonyl group in the target compound may similarly disrupt protein-protein interactions .
- Kinase Inhibition : Substituted tetrahydropyrazolo[1,5-a]pyrazines act as ROS1 inhibitors (), suggesting the target compound could target kinase pathways .
- Allosteric Modulation : highlights Parkin E3 ligase modulation via tetrahydropyrazine derivatives, indicating scaffold versatility in targeting ubiquitin-proteasome systems .
Physicochemical Properties
- Solubility : The dihydrochloride salt of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine () shows improved aqueous solubility (stored at 20°C for 2 years), a critical factor for bioavailability .
- Stability : Fluorinated derivatives (e.g., 4-fluorobenzyl in ) exhibit enhanced metabolic stability due to reduced CYP450-mediated oxidation .
Biological Activity
5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrazolo framework with a sulfonyl group attached to a 3-methylbenzyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacteria and fungi. A study indicated that certain synthesized pyrazoles displayed remarkable antimicrobial activity against microorganisms such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. Research has shown that pyrazole derivatives can scavenge free radicals and inhibit lipid peroxidation. In vitro assays indicated that compounds like this compound exhibit antioxidant properties comparable to standard antioxidants .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the modulation of signaling pathways related to inflammation .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cholinesterase Inhibition : Some pyrazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Potassium Channel Modulation : Certain related compounds have shown activity on potassium channels (e.g., TASK-1), indicating potential applications in treating cardiac arrhythmias .
Study 1: Antimicrobial Evaluation
In a comparative study of various pyrazole derivatives, this compound was evaluated for its antimicrobial efficacy. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure was confirmed using techniques such as NMR and mass spectrometry .
Study 2: Antioxidant Properties
A detailed analysis of the antioxidant capacity revealed that this compound effectively reduced oxidative stress markers in vitro. The DPPH radical scavenging assay demonstrated that it could significantly lower free radical levels compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Core scaffold construction : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of pyrazole precursors under reflux conditions with solvents like methanol or THF. Catalysts such as copper(II) acetate may enhance reaction efficiency .
- Sulfonylation : Introducing the (3-methylbenzyl)sulfonyl group via nucleophilic substitution or coupling reactions. Optimization of temperature (e.g., 0–25°C) and stoichiometry is critical to avoid side products .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity (>95% by HPLC). Reaction progress is monitored via TLC or LC-MS .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : and NMR (CDCl/DMSO-d) to confirm regiochemistry and substituent integration. For example, the sulfonyl group’s deshielding effect distinguishes adjacent protons .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H] calcd. 347.12; found 347.10) .
- Elemental Analysis : Combustion analysis ensures C, H, N, S content aligns with theoretical values (e.g., C: 58.1%, H: 5.2%, N: 16.1%, S: 9.2%) .
Q. What solvent systems are suitable for stability studies of this compound?
- Methodological Answer : Stability is assessed in:
- Aqueous buffers (pH 4–9, 37°C) to simulate physiological conditions.
- DMSO stock solutions (10 mM) stored at -20°C with desiccation to prevent hydrolysis.
- Accelerated degradation studies under oxidative (HO) or photolytic (UV light) stress guide storage protocols .
Advanced Research Questions
Q. How does the (3-methylbenzyl)sulfonyl substituent influence bioactivity compared to halogenated analogs?
- Methodological Answer : Comparative studies using analogs (e.g., I, Br, Cl substituents) reveal:
- Binding affinity : The sulfonyl group enhances hydrogen bonding with target proteins (e.g., cholinesterases), improving IC values (0.47 µM vs. 0.9 µM for halogenated derivatives) .
- Metabolic stability : Sulfonylated derivatives exhibit longer plasma half-lives (t = 4.2 h) due to reduced CYP450-mediated oxidation .
- Table : Bioactivity comparison of derivatives:
| Substituent | Target Protein | IC (µM) | Selectivity Index |
|---|---|---|---|
| (3-Methylbenzyl)SO | AChE | 0.47 | 12.5 |
| Iodo | BChE | 1.89 | 3.8 |
| Bromo | ROS1 kinase | 0.5 | 8.2 |
Q. What in vivo models validate its efficacy as a core protein allosteric modulator (CpAM)?
- Methodological Answer :
- HBV AAV mouse model : Oral administration (10 mg/kg, bid) reduces HBV DNA load by 2.5 log after 14 days. Liver tissue analysis confirms target engagement via qPCR and immunohistochemistry .
- Dose optimization : PK/PD studies establish a linear relationship between plasma concentration (C = 1.2 µM) and viral load reduction. Toxicity is assessed via ALT/AST levels .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- Methodological Answer :
- Core modifications : Replacing the pyrazolo[1,5-a]pyrazine with pyridazine reduces ROS1 inhibition (IC >10 µM), highlighting the scaffold’s importance .
- Substituent screening : Introducing electron-withdrawing groups (e.g., -CF) at position 3 increases antiviral activity (IC = 0.2 µM) but may compromise solubility .
- Computational modeling : Docking studies (e.g., Glide SP) predict binding modes to HBV core proteins, guiding rational substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
